molecular formula C13H9Cl2NO2 B13777804 4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid CAS No. 885268-26-8

4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B13777804
CAS No.: 885268-26-8
M. Wt: 282.12 g/mol
InChI Key: YMFHLZOANVWMPL-UHFFFAOYSA-N
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Description

4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring an amino group (-NH₂) at the 4-position, carboxylic acid (-COOH) at the 3-position, and chlorine substituents at the 3' and 5' positions on the second aromatic ring. Hypothetically, its molecular formula would be C₁₃H₉Cl₂NO₂, with a molecular weight of 298.12 g/mol (calculated).

Properties

CAS No.

885268-26-8

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

2-amino-5-(3,5-dichlorophenyl)benzoic acid

InChI

InChI=1S/C13H9Cl2NO2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,16H2,(H,17,18)

InChI Key

YMFHLZOANVWMPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the most widely employed method for constructing biphenyl frameworks with carboxylic acid substituents. It involves the palladium-catalyzed coupling of aryl halides with aryl boronic acids under basic conditions. This method is favored for its mild conditions, functional group tolerance, and high yields.

  • Typical conditions include Pd(PPh3)4 or Pd(PPh3)2Cl2 as catalysts, bases such as potassium carbonate, and solvents like 1,4-dioxane/water mixtures.
  • Reaction temperatures are often around 80 °C with reaction times ranging from 12 to 24 hours.
  • The method allows the introduction of various substituents, including amino and chloro groups, by selecting appropriately substituted aryl halides or boronic acids.

Nucleophilic Aromatic Substitution and Functional Group Transformations

For amino-substituted biphenyl carboxylic acids, a common approach involves:

  • Preparation of nitro-substituted biphenyl intermediates via Suzuki coupling.
  • Subsequent reduction of the nitro group to an amino group, often by catalytic hydrogenation using Pd/C.
  • Protective group strategies such as benzylation and debenzylation to control reactivity and improve yields.

Specific Preparation Method for 4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid

Stepwise Synthetic Route

A representative and scalable method for preparing amino-substituted biphenyl carboxylic acids, which can be adapted for this compound, involves:

  • Synthesis of 2-benzyloxy-1-bromo-3-nitrobenzene

    • Prepared by nucleophilic substitution of 2-nitro-6-bromophenol with benzyl halides under alkaline conditions (e.g., sodium carbonate or potassium carbonate) in solvents like acetonitrile.
    • This step yields a protected nitro-bromo intermediate suitable for cross-coupling.
  • Suzuki Coupling with 3-carboxyphenylboronic acid

    • The brominated intermediate is coupled with 3-carboxyphenylboronic acid using Pd catalysts to form 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid.
    • Typical conditions: Pd/C or Pd(PPh3)4 catalyst, base (K2CO3), solvent (dioxane/water), 80 °C, 16 h.
  • Catalytic Hydrogenation and Debenzylation

    • The nitro group is reduced to an amino group, and the benzyl protecting group is removed in a single step by hydrogenation over Pd/C catalyst under mild conditions.
    • This yields 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid with high purity and yield.
  • Selective Chlorination

    • Introduction of chlorine atoms at the 3' and 5' positions on the biphenyl ring can be achieved by electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
    • Alternatively, starting materials bearing chloro substituents can be used in the Suzuki coupling step to ensure regioselective chlorination.

Reaction Conditions and Optimization

Step Reagents / Catalysts Solvent(s) Temperature Time Yield (%) Notes
Nucleophilic substitution 2-nitro-6-bromophenol, benzyl halide, Na2CO3 or K2CO3 Acetonitrile preferred RT 12-24 h High Optimized for purity and yield
Suzuki coupling Pd(PPh3)4 or Pd/C, 3-carboxyphenylboronic acid, K2CO3 1,4-dioxane/H2O 80 °C 16 h 85-92 Inert atmosphere (Ar) recommended
Catalytic hydrogenation Pd/C, H2 Ethanol or MeOH RT 4-6 h >90 Simultaneous nitro reduction and debenzylation
Chlorination (if post-coupling) NCS or SO2Cl2 CH2Cl2 or Acetic acid 0-25 °C 2-6 h Moderate Controlled addition to avoid overchlorination

Characterization and Purity Confirmation

  • NMR Spectroscopy:
    • ^1H NMR and ^13C NMR confirm the biphenyl framework, amino group presence, carboxylic acid carbonyl (around δ 180 ppm), and chloro substituents by characteristic chemical shifts.
  • Mass Spectrometry:
    • Molecular ion peaks consistent with the dichloro substitution pattern and amino-carboxylic acid functionalities.
  • Infrared Spectroscopy:
    • Strong absorption bands for –NH2 (around 3300 cm^-1), –COOH (around 1700 cm^-1), and aromatic C–Cl bonds.
  • Chromatography:
    • Purification by flash column chromatography or recrystallization yields high-purity products suitable for further application.

Comparative Advantages of the Described Method

  • The use of readily available starting materials and mild reaction conditions reduces cost and environmental impact.
  • The one-pot hydrogenation and debenzylation step simplifies the process and improves overall yield.
  • The method is scalable for industrial production due to short reaction times and high yields (more than double compared to older methods).
  • Selective chlorination can be fine-tuned by choice of starting materials or post-synthetic modification, enabling precise substitution patterns.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is primarily through the induction of apoptosis and cell cycle arrest.

StudyFindings
Demonstrated cytotoxic effects on MCF-7 breast cancer cells with IC50 values in the micromolar range.
Reported enhanced apoptosis markers in treated colon cancer cells compared to controls.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. It has shown potential in reducing pro-inflammatory cytokines and mediators, making it a candidate for further development as an anti-inflammatory agent.

Polymer Synthesis

This compound is utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

ApplicationDescription
High-performance coatingsUsed to create coatings with improved chemical resistance and durability.
Composite materialsEnhances the mechanical strength of composites used in aerospace applications.

Photocatalytic Properties

Recent studies have explored the photocatalytic capabilities of this compound under UV light irradiation for the degradation of organic pollutants in water. The presence of chlorine atoms enhances its reactivity towards various environmental contaminants.

StudyFindings
Achieved over 90% degradation of specific dyes within a few hours under UV light exposure.
Demonstrated effectiveness in breaking down persistent organic pollutants in wastewater treatment processes.

Case Study: Anticancer Research

A notable case study involved the synthesis of several analogs based on this compound, which were tested against multiple cancer cell lines. The results indicated that modifications to the side chains significantly affected their anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Case Study: Environmental Remediation

In another study focused on environmental applications, researchers investigated the use of this compound as a photocatalyst for degrading industrial dyes in wastewater. The study concluded that not only was the compound effective, but it also demonstrated stability over multiple cycles of use, suggesting potential for practical applications in wastewater treatment systems.

Mechanism of Action

The mechanism of action of 4-Amino-3’,5’-dichloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid (Hypothetical) 3',5'-Cl, 4-NH₂, 3-COOH C₁₃H₉Cl₂NO₂ 298.12 N/A Electron-withdrawing Cl, polar NH₂/COOH
4-Amino-[1,1'-biphenyl]-3-carboxylic acid 4-NH₂, 3-COOH C₁₃H₁₁NO₂ 213.23 4445-40-3 Lacks halogens; higher solubility
2',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid 2',4'-Cl, 5-F, 3-COOH C₁₃H₇Cl₂FO₂ 285.10 1261984-18-2 Increased lipophilicity (Cl/F)
4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid 4-Cl, 3'-CF₃, 3-COOH C₁₄H₈ClF₃O₂ 300.66 926234-95-9 Strongly electron-withdrawing CF₃
2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid 2',4'-Cl, 4-OH, 3-COOH C₁₃H₈Cl₂O₃ 283.10 N/A Hydroxyl enhances H-bonding
4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid 4-NH₂, 3'-CN, 3-COOH C₁₄H₁₀N₂O₂ 238.24 893735-90-5 Polar cyano group

Key Comparisons:

Substituent Effects on Polarity and Solubility: The amino and carboxylic acid groups in 4-Amino-[1,1'-biphenyl]-3-carboxylic acid (CAS 4445-40-3) increase polarity, likely enhancing aqueous solubility compared to halogenated analogs . Chlorine and fluorine substituents (e.g., 2',4'-dichloro-5-fluoro analog, CAS 1261984-18-2) reduce solubility due to increased lipophilicity but improve membrane permeability .

Electronic and Steric Influences :

  • Chlorine atoms at meta/para positions (e.g., 3',5'-dichloro) create steric hindrance and electron-deficient aromatic rings, affecting binding interactions in biological systems.
  • Hydroxyl groups (as in ’s compound) enable hydrogen bonding, which may enhance receptor affinity but reduce metabolic stability .

Biological Implications: While specific activity data are absent in the evidence, chlorinated biphenyls are often explored in agrochemicals (e.g., propiconazole, etaconazole in ) for their stability and bioactivity . Amino and cyano substituents (e.g., CAS 893735-90-5) are common in drug discovery for targeting enzymes or receptors .

Q & A

Q. Table 1. Synthetic Optimization Parameters for Suzuki-Miyaura Coupling

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)0.5–1 mol%<70% yield below 0.5 mol%
Temperature150°C (microwave)Room temp: <20% yield
BaseK₂CO₃NaHCO₃ reduces yield by 30%
Reaction Time10–15 minProlonged time increases side products
Source: Adapted from

Q. Table 2. Key NMR Peaks for Structural Confirmation

Proton/GroupChemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)12.2–12.3Singlet
Aromatic H (3',5'-Cl)7.6–8.2Multiplet
Amino (-NH₂)5.7–5.8Broad singlet
Source:

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